molecular formula C25H21F2N3O3 B2990193 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014091-74-7

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2990193
M. Wt: 449.458
InChI Key: HZVAQRIMIVYNBF-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide” appears to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this particular compound, various functional groups such as fluorobenzyl and methoxyphenyl are attached to the pyrazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the various functional groups would significantly influence its structure.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the pyrazole ring and the various functional groups. For example, the fluorobenzyl groups might be susceptible to nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces.


Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis and characterization of new derivatives that exhibit potential cytotoxic activity against cancer cells. For example, research into the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, where similar compounds are synthesized, has shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These synthesized compounds are characterized by elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, establishing their structures and potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Anticancer Activity

Another research focus is the development of compounds with anticancer properties. New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone scaffolds, sharing structural similarities, have been synthesized and evaluated against various human cancer cell lines. Compounds within this research demonstrated significant activity against hepatocellular carcinoma and colorectal carcinoma cell lines, suggesting potential for the development of novel anticancer agents (Biointerface Research in Applied Chemistry, 2020).

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has led to the synthesis of novel derivatives that exhibit potent antibacterial and antifungal activities. For instance, substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as mycotoxic strains of fungi. This indicates the compound's potential use in developing new antimicrobial agents (Raju et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, or exploring its use in various industries.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies related to this compound would be needed.


properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O3/c1-32-22-12-10-21(11-13-22)28-24(31)23-15-30(14-17-2-6-19(26)7-3-17)29-25(23)33-16-18-4-8-20(27)9-5-18/h2-13,15H,14,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVAQRIMIVYNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

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